

Spectroscopic Profile of 1,1-Dipropoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dipropoxyethane**

Cat. No.: **B089816**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1-dipropoxyethane** (CAS No. 105-82-8), a key acetal used in various chemical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented is a compilation of data from various spectral databases and literature sources, supplemented with predicted values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,1-dipropoxyethane**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **1,1-dipropoxyethane** is characterized by four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, causing a downfield shift for protons on carbons attached to oxygen.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	4.6 - 4.7	Quartet	1H	O-CH-O
b	3.4 - 3.6	Triplet	4H	-O-CH ₂ -CH ₂ -CH ₃
c	1.5 - 1.7	Sextet	4H	-O-CH ₂ -CH ₂ -CH ₃
d	0.9 - 1.0	Triplet	6H	-O-CH ₂ -CH ₂ -CH ₃
e	1.2 - 1.3	Doublet	3H	CH-CH ₃

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of **1,1-diproxyethane** displays five signals, each corresponding to a unique carbon environment.

Signal	Chemical Shift (δ, ppm)	Assignment
1	~100	O-CH-O
2	~65	-O-CH ₂ -CH ₂ -CH ₃
3	~23	-O-CH ₂ -CH ₂ -CH ₃
4	~20	CH-CH ₃
5	~10	-O-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-diproxyethane** is dominated by strong C-H and C-O stretching vibrations. The absence of a broad O-H absorption band around 3300 cm⁻¹ confirms the absence of alcohol impurities.[1][2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2850	Strong	C-H (alkane) stretching
1470 - 1450	Medium	C-H bending
1380 - 1365	Medium	C-H bending (methyl)
1150 - 1050	Strong	C-O (ether) stretching

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1,1-dipropoxyethane** results in a characteristic fragmentation pattern. The molecular ion peak (M^+) at m/z 146 is often weak or absent due to the lability of the acetal functional group. The fragmentation is dominated by α -cleavage, leading to the formation of stable oxonium ions.[3]

m/z	Relative Intensity	Assignment
146	Low	$[M]^+$ (Molecular Ion)
103	High	$[M - C_3H_7]^+$
87	Medium	$[M - OC_3H_7]^+$
73	High	$[C_4H_9O]^+$
45	High	$[C_2H_5O]^+$
43	Very High	$[C_3H_7]^+$ (Base Peak)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for **1,1-dipropoxyethane**.

NMR Spectroscopy

Sample Preparation: A sample of **1,1-dipropoxyethane** (10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of $CDCl_3$). A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 or 500 MHz NMR spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 s.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Relaxation Delay: 2.0 s.
 - Spectral Width: 0 to 120 ppm.

IR Spectroscopy

Sample Preparation: A neat liquid sample of **1,1-dipropoxyethane** is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

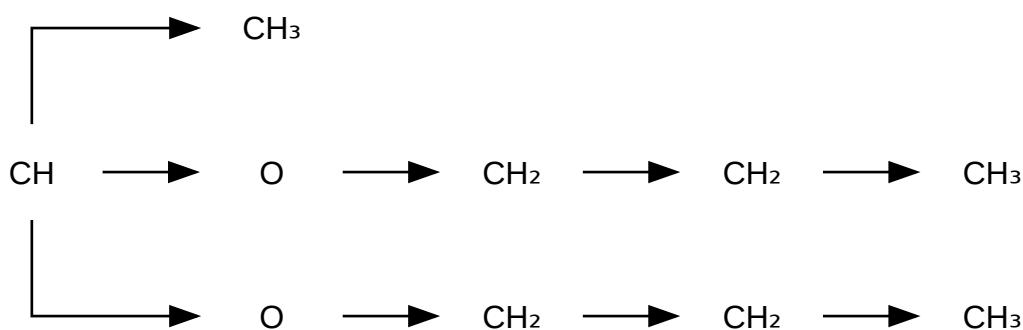
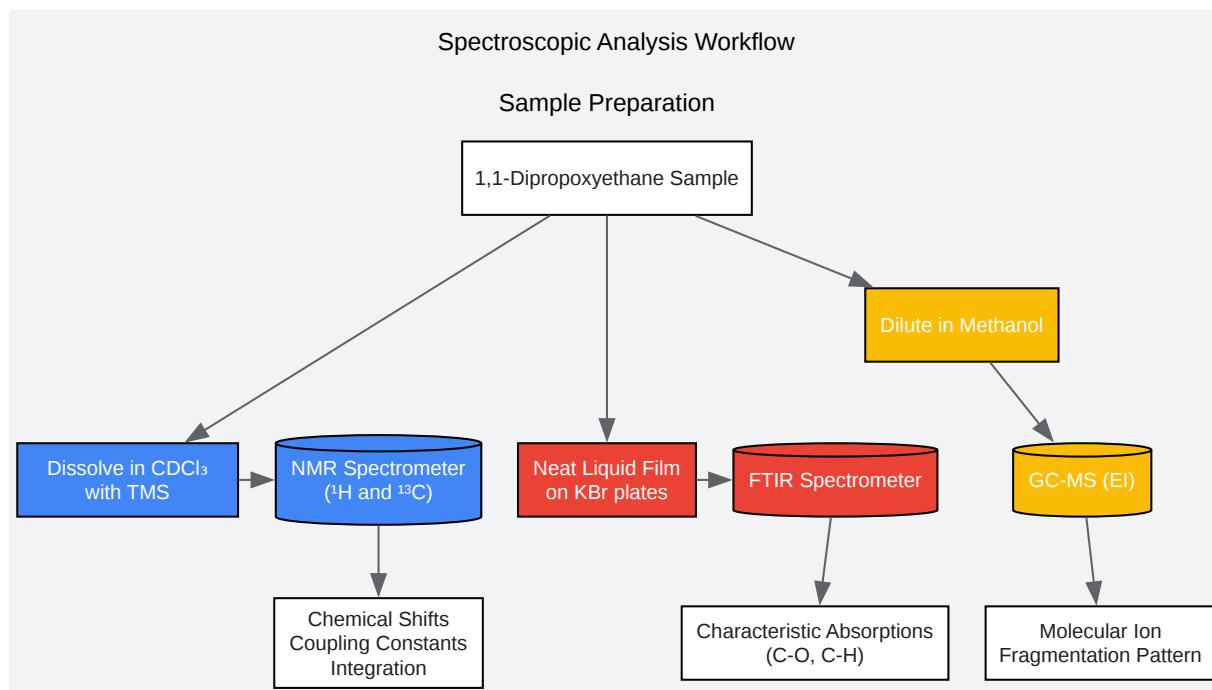
Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- Background: A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.



Instrumentation and Parameters:

- Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 35-200.
 - Ion Source Temperature: 230 °C.

Visualizations

The following diagrams illustrate the structure of **1,1-diproxyethane** and a typical workflow for its spectroscopic analysis.

Molecular Structure of 1,1-Dipropoxyethane

[Click to download full resolution via product page](#)Caption: Molecular Structure of **1,1-Dipropoxyethane**.[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rubingroup.org [rubingroup.org]
- 2. 1,1-dipropoxyethane [stenutz.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Dipropoxyethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089816#spectroscopic-data-for-1-1-dipropoxyethane-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

